molecular formula C13H19N3O B12996447 2-Methyl-3-(piperidin-1-yl)benzohydrazide

2-Methyl-3-(piperidin-1-yl)benzohydrazide

Cat. No.: B12996447
M. Wt: 233.31 g/mol
InChI Key: DSFWXEPHLFOFEX-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperidin-1-yl)benzohydrazide is a compound that features a benzohydrazide core substituted with a piperidine ring and a methyl group. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-1-yl)benzohydrazide typically involves the reaction of 2-methyl-3-nitrobenzoic acid with piperidine under specific conditions. The nitro group is first reduced to an amine, which is then reacted with hydrazine to form the benzohydrazide derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperidin-1-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various substituted benzohydrazides, amines, and oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperidin-1-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring is known to enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(piperidin-1-yl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine ring and the methyl group enhances its versatility in various applications compared to other similar compounds .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-methyl-3-piperidin-1-ylbenzohydrazide

InChI

InChI=1S/C13H19N3O/c1-10-11(13(17)15-14)6-5-7-12(10)16-8-3-2-4-9-16/h5-7H,2-4,8-9,14H2,1H3,(H,15,17)

InChI Key

DSFWXEPHLFOFEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2CCCCC2)C(=O)NN

Origin of Product

United States

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